Tin indium oxide

Descripción general

Descripción

It is typically encountered as an oxygen-saturated composition with a formulation of 74% indium, 8% tin, and 18% oxygen by weight . This compound is well-known for its electrical conductivity, optical transparency, and ease of deposition as a thin film . It is widely used as a transparent conducting oxide in various applications, including flat-panel displays, smart windows, and solar cells .

Mecanismo De Acción

Target of Action

Tin Indium Oxide (ITO), also known as New Pro Coat EC-L, is a ternary composition of indium, tin, and oxygen in varying proportions . Its primary targets are surfaces that require a combination of electrical conductivity and optical transparency . This includes applications in flat-panel displays, smart windows, polymer-based electronics, thin film photovoltaics, and more .

Mode of Action

ITO interacts with its targets by forming a thin, transparent, and conductive layer . It is typically deposited on surfaces by physical vapor deposition . The material is a n-type semiconductor with a large bandgap of around 4 eV . It has a low electrical resistivity of 10^−4 Ω·cm, and a thin film can have an optical transmittance of greater than 80% .

Biochemical Pathways

It has been found to stimulate macrophages to release interleukin-1β, which can induce epithelial-mesenchymal transition in human alveolar epithelial cells .

Pharmacokinetics

It is known that ito is insoluble in water , which would limit its bioavailability if ingested or inhaled.

Result of Action

The result of ITO’s action is the creation of a surface that is both electrically conductive and optically transparent . This unique combination of properties is utilized in various applications such as touch-screen devices, flat-panel displays, and solar panels .

Action Environment

The action of ITO is influenced by environmental factors such as temperature and humidity. For instance, the work function of ITO changes with exposure to air under dry atmosphere and at various temperatures . Humidity has no influence on the work function recovery . The solubility of ITO in simulated lung and gastric fluids suggests potential pathways for metals to be introduced into the bloodstream .

Análisis Bioquímico

Biochemical Properties

It has been found that Tin Indium Oxide nanoparticles can interact with biological systems . For instance, they can be taken up by cells and induce oxidative stress and DNA damage .

Cellular Effects

This compound nanoparticles have been shown to have effects on human lung adenocarcinoma A549 cells . The nanoparticles were observed to increase the intracellular level of reactive oxygen species and the expression of the heme oxygenase 1 gene . Furthermore, these nanoparticles were found to induce DNA damage in these cells .

Molecular Mechanism

It has been suggested that the nanoparticles may exert their effects through the generation of reactive oxygen species . This could potentially lead to oxidative stress, which can cause damage to cellular components, including DNA .

Temporal Effects in Laboratory Settings

It has been reported that the optical transmission of this compound films can be improved with increasing ion doses . This suggests that the properties of this compound can change over time under certain conditions.

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. A study has reported that exposure to this compound can lead to pulmonary effects in rodents . The severity of these effects was found to increase with the dosage of this compound .

Metabolic Pathways

This compound does not typically participate in metabolic pathways as it is an inorganic compound. It has been suggested that this compound nanoparticles can interact with biological systems and potentially influence cellular processes .

Transport and Distribution

It has been observed that this compound nanoparticles can be taken up by cells . This suggests that these nanoparticles can be transported and distributed within cells.

Subcellular Localization

It has been observed that this compound nanoparticles can be taken up by cells . This suggests that these nanoparticles may be localized within certain subcellular compartments.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tin indium oxide thin films can be prepared using several methods, including sol-gel spin coating, magnetron sputtering, chemical vapor deposition, spray pyrolysis, and microemulsion techniques . For instance, the sol-gel spin coating method involves using metal indium and tin tetrachloride as precursors, with oxalic acid as a stabilizer and methylcellulose as a binder . The films are then thermally treated at different temperatures, with post-annealing at 500°C to enhance conductivity and transmittance .

Industrial Production Methods: In industrial settings, this compound thin films are commonly deposited on surfaces by physical vapor deposition techniques such as electron beam evaporation and sputter deposition . These methods allow for the efficient production of thin films with high optical transparency and electrical conductivity .

Análisis De Reacciones Químicas

Types of Reactions: Tin indium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, tin(IV) oxide reacts with sulfuric acid to form tin(IV) sulfate and water . Similarly, it reacts with sodium hydroxide to form sodium stannate and water at elevated temperatures .

Common Reagents and Conditions:

Oxidation: Tin(IV) oxide can be oxidized using strong oxidizing agents such as hydrogen peroxide.

Reduction: Tin(IV) oxide can be reduced using reducing agents like hydrogen gas or carbon monoxide.

Substitution: Tin(IV) oxide can undergo substitution reactions with alkali metal hydroxides to form stannates.

Major Products:

Oxidation: Tin(IV) sulfate

Reduction: Tin metal

Substitution: Sodium stannate

Aplicaciones Científicas De Investigación

Tin indium oxide has a wide range of scientific research applications due to its unique properties :

Chemistry: Used as a transparent conductive material in various chemical sensors and electrodes.

Biology: Employed in biosensors for detecting biological molecules.

Medicine: Utilized in biomedical applications, including drug delivery systems and diagnostic devices.

Industry: Widely used in the production of flat-panel displays, smart windows, solar cells, and other optoelectronic devices

Comparación Con Compuestos Similares

- Aluminum-doped zinc oxide

- Gallium-doped zinc oxide

- Indium-doped cadmium oxide

- Tin-doped zinc oxide

Propiedades

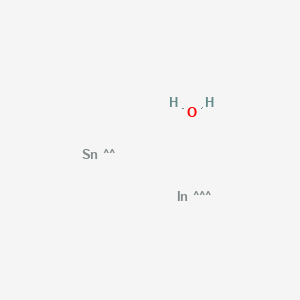

InChI |

InChI=1S/In.H2O.Sn/h;1H2; | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNHPUHPBOKKQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[In].[Sn] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2InOSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50926-11-9 | |

| Record name | Indium tin oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050926119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

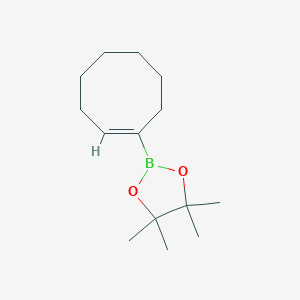

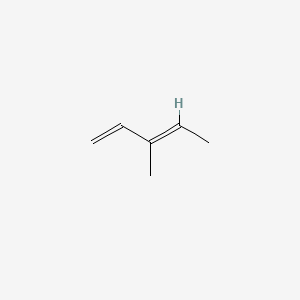

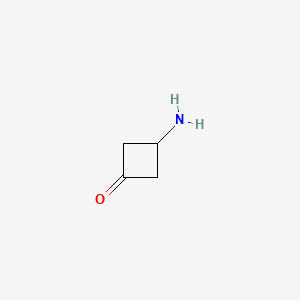

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethoxybenzo[D]isoxazol-6-OL](/img/structure/B3028973.png)